(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

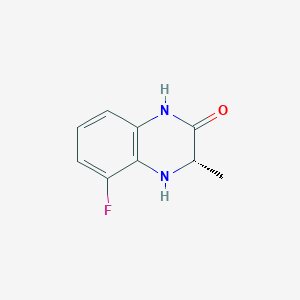

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1079993-01-3) is a chiral quinoxalinone derivative characterized by a fluorine atom at position 5 and a methyl group at position 3 of the bicyclic scaffold. Its molecular formula is C₉H₉FN₂O, and it features an (S)-configured stereocenter at the 3-position .

Properties

Molecular Formula |

C9H9FN2O |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

(3S)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H9FN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m0/s1 |

InChI Key |

DLNRTFMIWCVDRC-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@H]1C(=O)NC2=C(N1)C(=CC=C2)F |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step reactions. One common method includes the reaction of 5-fluoro-2-nitroaniline with ethyl acetoacetate under basic conditions to form an intermediate. This intermediate is then cyclized to produce the desired dihydroquinoxalinone compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The pharmacological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-ones are highly dependent on substituent positions and electronic characteristics:

- Fluorine vs. Chlorine: 5-Fluoro derivative (target compound): The electron-withdrawing fluorine at position 5 may enhance metabolic stability and influence binding interactions in biological systems. 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 148010-70-2): Chlorine’s larger atomic radius and stronger electron-withdrawing effect could alter steric interactions or solubility compared to fluorine .

- Methyl vs. Mono- and di-carboxylic acid derivatives (e.g., compounds C4–C9 in –6) exhibit enhanced hydrogen-bonding and van der Waals interactions with sGC’s Y-S-R motif, leading to stronger sGC activation . The absence of carboxylic groups in the target compound suggests divergent applications, possibly outside sGC modulation.

Stereochemical Considerations

The (S)-configuration at position 3 distinguishes this compound from racemic mixtures or (R)-enantiomers. Stereochemistry is critical for target binding; for example, in sGC activators, chiral centers influence docking into hydrophobic pockets .

Comparison with Functionalized Derivatives

- Dicarboxylic sGC Activators: These derivatives require multi-step synthesis, including NaCNBH₃-mediated reductions and Pd-catalyzed couplings (Scheme 1 in ). Their carboxylic groups are essential for sGC binding, unlike the target compound’s non-polar methyl group .

- Antitumor Scaffolds: highlights 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a lead antitumor agent. The target compound’s lack of a quinazoline moiety suggests different structure-activity relationships.

sGC Activation Potential

- Dicarboxylic derivatives (e.g., compound C4) showed strong docking scores (ΔGₑₛₜ = –10.60 kcal/mol) with sGC’s β1-NH2 domain, driven by hydrogen bonds with Tyr2, Arg116, and Arg139 .

- Methyl and fluorine substituents in the target compound may favor interactions with hydrophobic pockets (e.g., Leu101, Val146) but lack the acidic groups required for robust sGC agonism .

Physicochemical Properties

Biological Activity

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis routes, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 180.18 g/mol

- CAS Number : 1079993-01-3

Synthesis Methods

Recent studies have highlighted various synthetic routes to produce this compound. The most common methods involve the use of starting materials like o-phenylenediamine and appropriate electrophiles under controlled conditions.

Antiviral Properties

Research has demonstrated that quinoxaline derivatives exhibit antiviral activity. For instance, compounds related to this compound have shown effectiveness against HIV-1 with an EC value of 0.15 µg/mL, indicating potent antiviral activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoxaline derivatives. One study reported that certain derivatives exhibited IC values as low as 1.9 µg/mL against HCT-116 cancer cells and 2.3 µg/mL against MCF-7 cells, which are comparable to the standard chemotherapy drug doxorubicin (IC = 3.23 µg/mL) . This suggests that this compound may possess significant anticancer properties.

Neuropharmacological Effects

The compound's interaction with AMPA receptors has also been studied. Some derivatives have been shown to modulate receptor activity significantly, impacting deactivation rates and current amplitudes in neuronal cells . This highlights potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.